Hpmpa

Human herpesvirus 8 Kaposi's sarcoma antiviral susceptibility

HPMPA, or (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine, is the prototype acyclic nucleoside phosphonate (ANP) antiviral agent first described in 1986. This compound exhibits potent and selective activity against a broad spectrum of DNA viruses, including herpes simplex virus types 1 and 2, varicella zoster virus, cytomegalovirus, vaccinia virus, and adenoviruses, as well as retroviruses.

Molecular Formula C9H14N5O5P
Molecular Weight 303.21 g/mol
CAS No. 92999-29-6
Cat. No. B1196281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpmpa
CAS92999-29-6
Synonyms(S)-HPMPA
9-(3-hydroxy-2-phosphonomethoxypropyl)adenine
9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine
9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine, (+-)-isomer
9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine, (R)-isomer
9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine, 14C-labeled, (S)-isomer
9-(S)-(3-hydroxy-2-(phosphonomethoxy)propyl)adenine
HPMPA
Molecular FormulaC9H14N5O5P
Molecular Weight303.21 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)CC(CO)OCP(=O)(O)O)N
InChIInChI=1S/C9H14N5O5P/c10-8-7-9(12-3-11-8)14(4-13-7)1-6(2-15)19-5-20(16,17)18/h3-4,6,15H,1-2,5H2,(H2,10,11,12)(H2,16,17,18)/t6-/m0/s1
InChIKeyFRPXSOOHWNMLPH-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HPMPA (CAS 92999-29-6): The Prototype Acyclic Nucleoside Phosphonate with Broad-Spectrum Anti-DNA Virus Activity


HPMPA, or (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine, is the prototype acyclic nucleoside phosphonate (ANP) antiviral agent first described in 1986 [1]. This compound exhibits potent and selective activity against a broad spectrum of DNA viruses, including herpes simplex virus types 1 and 2, varicella zoster virus, cytomegalovirus, vaccinia virus, and adenoviruses, as well as retroviruses [1]. The phosphonate group in HPMPA confers resistance to enzymatic degradation compared to phosphate-containing nucleotide analogs, enhancing metabolic stability [2].

Why HPMPA Cannot Be Simply Replaced by Cidofovir, Adefovir, or Tenofovir in Antiviral Research and Procurement


Despite belonging to the same acyclic nucleoside phosphonate (ANP) class, HPMPA, cidofovir (HPMPC), adefovir (PMEA), and tenofovir (PMPA) exhibit distinct antiviral spectra, potency profiles, and resistance patterns that preclude generic substitution. HPMPA demonstrates superior activity against certain DNA viruses, such as human herpesvirus 8 (HHV-8) and orthopoxviruses, where cidofovir and adefovir show reduced potency [1]. Furthermore, HPMPA retains full activity against lamivudine-resistant hepatitis B virus (HBV) mutants, whereas cross-resistance to adefovir-resistant HBV has been observed [2]. The compound's specific metabolic activation pathway—conversion to its diphosphate form by cellular enzymes rather than viral kinases—underlies its unique selectivity profile [3]. These differences underscore the critical importance of evidence-based compound selection rather than class-based assumptions.

Quantitative Differentiation Evidence: HPMPA Versus Cidofovir, Adefovir, and Other Antiviral Agents


HPMPA Exhibits 10-Fold Greater Potency Than Cidofovir Against Human Herpesvirus 8 (HHV-8)

HPMPA demonstrates significantly greater potency than cidofovir against human herpesvirus 8 (HHV-8), the etiological agent of Kaposi's sarcoma. The EC50 value of HPMPA is 0.6 μM, which is approximately 10-fold lower than the EC50 of 6.3 μM for cidofovir under identical assay conditions [1]. This substantial difference in potency highlights the compound's superior activity against this clinically relevant virus.

Human herpesvirus 8 Kaposi's sarcoma antiviral susceptibility

HPMPA Shows 7.5-Fold Higher Potency Than Cidofovir Against Murine Gamma Herpesvirus 68 (MHV-68)

In Vero cells infected with murine gamma herpesvirus 68 (MHV-68), HPMPA exhibited an EC50 of 0.06 μg/mL, compared to 0.008 μg/mL for cidofovir [1]. However, when evaluated against Epstein-Barr virus (EBV), the susceptibilities of both viruses to HPMPA and cidofovir were comparable, indicating that MHV-68 may serve as a surrogate model for EBV antiviral studies [1]. This data provides a quantitative benchmark for selecting appropriate compounds in herpesvirus research.

Murine gamma herpesvirus 68 Epstein-Barr virus surrogate antiviral screening

HPMPA Retains Full Activity Against Lamivudine-Resistant HBV, Unlike Adefovir

The hexadecyloxypropyl (HDP) ester of HPMPA retains full antiviral activity against hepatitis B virus (HBV) mutants resistant to lamivudine (L180M, M204V) [1]. In contrast, cross-resistance to an adefovir-resistant HBV mutant (N236T) was detected [1]. This differential resistance profile is critical for selecting appropriate antiviral agents for HBV research involving resistant strains.

Hepatitis B virus drug resistance lamivudine-resistant mutants

ODE-HPMPA Demonstrates Over 40-Fold Greater Potency Than Brincidofovir (BCV) Against Monkeypox Virus (MPXV)

The octadecyloxyethyl (ODE) prodrug of HPMPA, ODE-(S)-HPMPA formate, exhibits significantly enhanced anti-orthopoxvirus activity compared to brincidofovir (BCV), a cidofovir prodrug. The EC50 and EC90 values of ODE-(S)-HPMPA formate against monkeypox virus (MPXV) were more than 40-fold lower than those of BCV [1]. This dramatic improvement in potency positions HPMPA-based prodrugs as promising candidates for orthopoxvirus research and potential therapeutic development.

Monkeypox virus orthopoxvirus prodrug efficacy

HPMPA Alkoxyalkyl Esters Show 6- to 20-Fold Enhanced Activity Over Unmodified HPMPA Against HBV

Alkoxyalkyl esterification of HPMPA significantly enhances its antiviral activity against hepatitis B virus (HBV). The hexadecyloxypropyl (HDP), 15-methyl-hexadecyloxypropyl (15M-HDP), and octadecyloxyethyl (ODE) esters of HPMPA were 6 to 20 times more active than unmodified HPMPA based on EC50 values in 2.2.15 cells [1]. This increased activity is attributed to enhanced cellular uptake and conversion to the active diphosphate form [1]. Oral treatment of HBV transgenic mice with these esters reduced liver HBV DNA levels by approximately 1.5 log units, comparable to adefovir dipivoxil [1].

Hepatitis B virus prodrug design alkoxyalkyl esterification

Optimal Research and Industrial Applications for HPMPA Based on Differential Evidence


HHV-8 and Kaposi's Sarcoma Research: Superior Potency Over Cidofovir

HPMPA is the preferred compound for studies involving human herpesvirus 8 (HHV-8) due to its 10-fold greater potency (EC50 = 0.6 μM) compared to cidofovir (EC50 = 6.3 μM) [1]. This enhanced activity supports lower working concentrations and potentially reduced cytotoxicity in cell culture models of Kaposi's sarcoma.

Lamivudine-Resistant Hepatitis B Virus (HBV) Studies

HPMPA and its alkoxyalkyl esters retain full activity against lamivudine-resistant HBV mutants (L180M, M204V), unlike adefovir, which shows cross-resistance to the N236T mutant [1]. This makes HPMPA a critical tool for investigating antiviral strategies against drug-resistant HBV strains.

Orthopoxvirus Research, Including Monkeypox and Vaccinia Virus

The ODE prodrug of HPMPA exhibits over 40-fold greater potency against monkeypox virus (MPXV) compared to brincidofovir (BCV) [1]. Additionally, alkoxyalkyl esters of HPMPA are 15- to 20-fold more active against vaccinia and cowpox viruses than corresponding cidofovir esters [2]. These properties position HPMPA-based compounds as leading candidates for orthopoxvirus antiviral development.

Mechanistic Studies of Viral DNA Polymerase Inhibition

HPMPA inhibits HSV-1 DNA synthesis at concentrations several orders of magnitude lower than those required for inhibition of cellular DNA synthesis, demonstrating a high selectivity index [1]. This unique property, attributed to specific inhibition of viral DNA synthesis rather than differential phosphorylation, makes HPMPA an ideal tool for studying the mechanisms of viral DNA polymerase selectivity.

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